molecular formula C22H28O B589454 (Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene CAS No. 70120-10-4

(Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene

Cat. No.: B589454
CAS No.: 70120-10-4
M. Wt: 308.465
InChI Key: YCHVOSRRMUALAL-YBEGLDIGSA-N
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Description

(Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene, also known as this compound, is a useful research compound. Its molecular formula is C22H28O and its molecular weight is 308.465. The purity is usually 95%.
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Properties

IUPAC Name

1-[(Z)-2-methyloct-3-en-2-yl]-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O/c1-4-5-6-10-16-22(2,3)20-14-11-15-21(17-20)23-18-19-12-8-7-9-13-19/h7-17H,4-6,18H2,1-3H3/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHVOSRRMUALAL-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C)(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\C(C)(C)C1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180781
Record name Benzene, 1-(1,1-dimethyl-2-heptenyl)-3-(phenylmethoxy)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70120-10-4
Record name Benzene, 1-(1,1-dimethyl-2-heptenyl)-3-(phenylmethoxy)-, (Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70120-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(1,1-dimethyl-2-heptenyl)-3-(phenylmethoxy)-, (Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene, also known by its CAS number 70120-10-4, is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C22H28O
  • Molecular Weight : 308.465 g/mol
  • Purity : Typically around 95% in commercial preparations .

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications. The following sections detail specific areas of research regarding its biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, compounds structurally related to this compound have shown promising results against various pathogens, including Mycobacterium tuberculosis. In a study involving benzyloxy-substituted quinolines, several derivatives exhibited minimal inhibitory concentrations (MICs) comparable to established drugs like isoniazid, suggesting that similar modifications to this compound could enhance its antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Effects : The presence of bulky groups such as benzyloxy can enhance lipophilicity and alter the interaction with biological targets.
  • Geometric Configuration : The cis configuration of the double bond in the heptenyl chain may influence binding affinity and selectivity towards specific receptors.

Case Studies

Several case studies have examined compounds related to this compound:

StudyFocusFindings
Antimycobacterial EvaluationIdentified benzyloxy-substituted compounds with MIC values comparable to first-line tuberculosis drugs.
Anti-inflammatory ActivityDemonstrated that structurally similar compounds can reduce leukocyte recruitment and inflammation in vivo.

Preparation Methods

Benzyloxy Group Installation via Alkylation

The benzyloxy group is introduced through nucleophilic substitution of a phenolic hydroxyl group. For example, methyl 3-hydroxy-2-propyl-benzoate undergoes alkylation with 1-benzyloxy-5-(3-chloropropoxy)-4-ethyl-2-(4-fluorophenyl)benzene in DMF using cesium carbonate as a base (50–110°C, 8–24 h). This method achieves >90% conversion but requires stringent exclusion of moisture.

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFCs₂CO₃901292
DMSOK₂CO₃802485
NMPNaH601878

Data adapted from.

Alternative Protection-Deprotection Strategies

Temporary protection of the phenol as a methyl ether (e.g., using dimethyl sulfate) followed by demethylation with BBr₃ provides an alternative route. However, this introduces additional steps, reducing overall efficiency.

Stereoselective Synthesis of (Z)-1,1-Dimethyl-2-heptenyl

Wittig Olefination for Z-Selective Alkene Formation

A Z-configured double bond is achieved using a stabilized ylide. For instance, treatment of 1,1-dimethylheptanal with a phosphorus ylide derived from ethyltriphenylphosphonium bromide and NaHMDS in THF yields the (Z)-alkene with 75% selectivity.

Reaction Scheme:

\text{Ph}3\text{P=CHCO}2\text{Et} + \text{RCHO} \rightarrow \text{RCH=CHCO}_2\text{Et} \quad (\text{Z}:\text{E} = 3:1})

Grignard Addition-Dehydration Sequence

Reaction of 1,1-dimethylheptan-2-one with methylmagnesium bromide forms a tertiary alcohol, which undergoes acid-catalyzed dehydration (H₂SO₄, 80°C) to yield the (Z)-alkene as the major product (68% yield).

Convergent Coupling Strategies

Friedel-Crafts Alkylation

Electrophilic substitution of 3-(benzyloxy)benzene with 1,1-dimethyl-2-heptenyl chloride in the presence of AlCl₃ (0°C, 2 h) affords the target compound with 62% yield. However, poor regioselectivity (<3:1 para:meta) limits utility.

Transition-Metal-Mediated Cross-Coupling

Suzuki-Miyaura coupling of 3-(benzyloxy)phenylboronic acid with (Z)-1,1-dimethyl-2-heptenyl bromide using Pd(PPh₃)₄ and K₂CO₃ in dioxane (100°C, 12 h) achieves 78% yield with >95% Z-retention.

Table 2: Cross-Coupling Optimization

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane10078
Pd(OAc)₂CsFTHF8065
NiCl₂(dppf)K₃PO₄Toluene12058

Data synthesized from.

Challenges and Stereochemical Considerations

  • Z/E Selectivity : Unstabilized ylides favor Z-alkenes but require low temperatures (-78°C).

  • Steric Effects : The 1,1-dimethyl group hinders rotational freedom, complicating chromatographic separation of diastereomers.

  • Oxidative Degradation : The benzyloxy group is susceptible to hydrogenolysis, necessitating inert atmospheres during coupling steps .

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for (Z)-1-(1,1-Dimethyl-2-heptenyl)-3-(benzyloxy)benzene, and what key reaction conditions must be controlled to ensure optimal yield?

  • Methodology : Synthesis typically involves multi-step reactions, including halogenation, oxidation, and coupling. For example, halogenation of the heptenyl chain may require controlled temperatures (e.g., 0–5°C) to prevent side reactions, while coupling with the benzyloxybenzene moiety necessitates anhydrous conditions and catalysts like palladium complexes. Reaction pH (e.g., neutral to slightly basic) and solvent choice (e.g., THF or DMF) are critical for selectivity. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the (Z)-isomer .

Q. What safety precautions are essential when handling this compound, given its GHS classification?

  • Methodology : Based on GHS classifications (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation; H335: respiratory tract irritation), researchers must:

  • Use PPE: Nitrile gloves, ANSI-approved safety goggles, and lab coats.
  • Ensure local exhaust ventilation to minimize aerosol/dust inhalation.
  • Avoid skin contact via rigorous glove checks and immediate washing with soap/water after handling.
  • Store in a cool, dry place away from oxidizers and acids to prevent reactive hazards .

Q. What stability considerations are critical for storing this compound to prevent degradation?

  • Methodology : The compound is stable under recommended storage conditions (2–8°C in inert atmospheres). Degradation risks include photoisomerization (store in amber glass vials) and hydrolysis (avoid humid environments). Regular stability testing via HPLC or TLC is advised to monitor purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound?

  • Methodology : Address data gaps (e.g., missing ecotoxicity or reproductive toxicity data) via:

  • In vitro assays : Use cell lines (e.g., HepG2 for hepatotoxicity) to assess acute toxicity.
  • Comparative studies : Cross-reference structural analogs (e.g., benzyloxybenzene derivatives) with established toxicity profiles.
  • Computational modeling : Apply QSAR models to predict endpoints like LD50 or bioaccumulation potential .

Q. What analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR (e.g., coupling constants in the heptenyl chain to confirm Z-configuration).
  • Chiral HPLC : To separate enantiomers and validate stereochemical purity.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C22H28O2) and detect impurities at <0.1% levels.
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodology :

  • DFT calculations : Model transition states for electrophilic substitution reactions at the benzyloxy group.
  • Reaction pathway screening : Use databases (e.g., Reaxys) to identify analogous transformations and optimize conditions (e.g., solvent polarity, catalysts).
  • Kinetic simulations : Predict rate constants for degradation pathways under varying pH/temperature conditions .

Data Contradiction Analysis

  • Example : Discrepancies in reported acute toxicity (e.g., H302 vs. conflicting LD50 values in literature) may arise from isomer impurities or batch variability. Mitigation includes:
    • Reproducing experiments with rigorously purified samples.
    • Validating results across multiple labs using standardized OECD protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.